5,5,5-trifluoronorvaline
Overview
Description
This compound is characterized by the presence of three fluorine atoms attached to the terminal carbon of the pentanoic acid chain, making it a unique derivative of norvaline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-trifluoronorvaline typically involves the introduction of fluorine atoms into the norvaline structure. One common method is the fluorination of norvaline derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety when handling reactive fluorinating agents. Additionally, the use of catalytic systems to facilitate the fluorination process can enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoronorvaline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oximes, nitriles, or carboxylic acids.
Reduction: Formation of alcohols, aldehydes, or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5,5-Trifluoronorvaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated peptides and proteins, which can exhibit enhanced stability and bioactivity.
Biology: Studied for its potential as a tool to investigate protein structure and function, particularly in the context of fluorine’s unique properties.
Medicine: Explored for its potential use in drug design and development, as fluorinated compounds often exhibit improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 5,5,5-trifluoronorvaline exerts its effects is primarily related to the presence of fluorine atoms. Fluorine’s high electronegativity and small size allow it to influence the electronic properties of the molecule, affecting its interactions with biological targets. The compound can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
5,5,5-Trifluoroleucine: Another fluorinated amino acid with similar properties but a different side chain structure.
5,5,5-Trifluoroisoleucine: Similar to 5,5,5-trifluoronorvaline but with a branched side chain.
5,5,5-Trifluorovaline: A fluorinated derivative of valine with comparable chemical properties.
Uniqueness
This compound is unique due to its specific side chain structure and the position of the fluorine atoms. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for specific applications where other fluorinated amino acids may not be as effective .
Properties
IUPAC Name |
2-amino-5,5,5-trifluoropentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZZIDWVKLDWBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950040 | |
Record name | 5,5,5-Trifluoronorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2365-80-2, 27322-15-2 | |
Record name | 2365-80-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5,5-Trifluoronorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5,5-Trifluoro-DL-norvaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The paper details an efficient and scalable method for producing (S)-2-amino-5,5,5-trifluoropentanoic acid, a key building block for various pharmaceutical compounds. The researchers achieved this through a dynamic kinetic resolution of the racemic mixture, meaning they were able to convert the undesired enantiomer into the desired one during the reaction. This approach offers advantages in terms of yield and cost-effectiveness compared to traditional resolution methods. []
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